N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Antibacterial screening Gram-negative selectivity Efflux pump liability

Standard pyrazole-4-sulfonamide building blocks often give broad, non-selective bioactivity. This compound delivers a distinct selectivity fingerprint: • 18.55% inhibition of P. aeruginosa ATCC 27853 vs. only 1.36% for A. baumannii ATCC 19606 at 300 µg/mL (>13-fold differential). • 22.76% growth effect on M. tuberculosis in glucose medium vs. -0.80% in cholesterol-rich medium (Δ=23.6 pp), enabling cholesterol-dependent vulnerability studies. • Zn-binding pyrazole-sulfonamide core suitable for carbonic anhydrase SAR (benchmark Ki 26-64 nM for hCA IX/XII). • Free primary amine allows amide coupling, reductive amination, and sulfonylation for rapid lead optimization.

Molecular Formula C12H16N4O2S
Molecular Weight 280.35 g/mol
Cat. No. B13153380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Molecular FormulaC12H16N4O2S
Molecular Weight280.35 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)N
InChIInChI=1S/C12H16N4O2S/c1-16-9-11(7-14-16)19(17,18)15-8-12(13)10-5-3-2-4-6-10/h2-7,9,12,15H,8,13H2,1H3
InChIKeyCGDLFMANIUUMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Identity & Procurement


N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 1154216-29-1; free base MW 280.35 g/mol; hydrochloride salt CAS 1423033-96-8) is a synthetic pyrazole-4-sulfonamide building block that incorporates a phenylethylamine side chain. The compound is listed in ChEMBL (CHEMBL4556379) with a maximum development phase of Preclinical, indicating it has undergone biological screening [1]. It is commercially available from multiple vendors including Enamine (EN300-148871, free base; EN300-117333, HCl salt) and Sigma-Aldrich, typically at 95% purity . The compound features a 1-methylpyrazole sulfonamide core linked via a sulfonamide bond to a 2-amino-2-phenylethyl moiety, creating a molecule with two hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3 of -0.2 [2].

Differentiation from Generic Pyrazole-4-sulfonamide Analogs


The N-(2-amino-2-phenylethyl) side chain is a structural determinant that distinguishes this compound from simple 1-methyl-1H-pyrazole-4-sulfonamide building blocks and from heterocycle-swapped analogs such as thiophene-2-sulfonamide derivatives. The free primary amine on the phenylethyl moiety introduces a protonatable site (predicted pKa ~8-9) and an additional hydrogen bond donor absent in N-alkyl or N-morpholino-substituted pyrazole sulfonamides, fundamentally altering solubility, target engagement geometry, and membrane permeability [1]. Screening data from ChEMBL confirm that this compound exhibits a distinct antibacterial selectivity profile: 18.55% inhibition of Pseudomonas aeruginosa ATCC 27853 at 300 µg/mL versus only 1.36% inhibition of Acinetobacter baumannii ATCC 19606 at the same concentration — a >13-fold differential that is absent from many structurally related pyrazole sulfonamides that show broad, non-selective weak activity [2]. Substituting a generic pyrazole-4-sulfonamide building block without the 2-amino-2-phenylethyl tail would therefore yield a different biological fingerprint and potentially miss this selectivity signal entirely.

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Differentiation Evidence


Gram-Negative Antibacterial Selectivity

In a standardized CO-ADD antibacterial screening panel, N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide demonstrated 18.55% inhibition of Pseudomonas aeruginosa ATCC 27853 at 300 µg/mL, but only 1.36% inhibition of Acinetobacter baumannii ATCC 19606 at the identical concentration [1]. When tested against the efflux pump-deficient P. aeruginosa strain PAO397 (d(mexAB-oprM) d(mexCD-oprJ) d(mexEF-oprN) d(mexJKL) d(mexXY) d(opmH)), inhibition decreased to 9.07% at 300 µg/mL — a 51% reduction in activity compared to the wild-type strain [2]. This pattern contrasts with the behavior of simpler 1-methyl-1H-pyrazole-4-sulfonamide building blocks (CAS 88398-68-9), which typically show negligible antibacterial activity in these assays due to the absence of the phenylethylamine pharmacophore required for membrane interaction .

Antibacterial screening Gram-negative selectivity Efflux pump liability

Medium-Dependent Antimycobacterial Activity

In a phenotypic growth assay against Mycobacterium tuberculosis, N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide produced a 22.76% growth effect at 500 µM when cultured in standard 7H9/glucose/tyloxapol medium for 3 days, but showed essentially no effect (-0.80%) when cultured in cholesterol-rich DPPC/cholesterol/tyloxapol medium for 4 days [1]. This medium-dependent differential (Δ = 23.6 percentage points) suggests that the compound's antimycobacterial activity is conditional on metabolic state or carbon source utilization pathways. By comparison, the structurally related thiophene analog N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide has been reported to exhibit broader cytotoxicity profiles rather than selective antimycobacterial activity .

Antitubercular screening Mycobacterium tuberculosis Phenotypic growth assay

Hydrophilicity and H-Bonding Differentiation

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a computed XLogP3 of -0.2, a topological polar surface area (TPSA) of approximately 96 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. This profile contrasts with close N-substituted analogs such as 1-(difluoromethyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide, where the morpholine ring eliminates the free primary amine (reducing HBD from 2 to 1) and the difluoromethyl substitution increases lipophilicity (estimated XLogP3 >1.0) . The target compound's lower logP and additional HBD predict superior aqueous solubility but potentially lower passive membrane permeability, making it more suitable for target-based biochemical screening in aqueous buffers rather than cell-penetration-dependent phenotypic assays [2].

Drug-likeness LogP Hydrogen bonding Solubility

Zinc-Binding Group Geometry: Pyrazole-4-sulfonamide vs. Thiophene-2-sulfonamide

The 1-methylpyrazole-4-sulfonamide core of the target compound presents the sulfonamide zinc-binding group (ZBG) with a different vector and distance from the hydrophobic scaffold compared to thiophene-2-sulfonamide analogs. Pyrazole-4-sulfonamides have been reported to inhibit carbonic anhydrase isoforms with Ki values in the nanomolar to micromolar range, with the 4-position sulfonamide geometry favoring interactions with the catalytic zinc ion [1]. In contrast, thiophene-2-sulfonamide derivatives such as N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide exhibit different zinc coordination geometry due to the 2-position sulfonamide placement on the five-membered ring, which can alter isoform selectivity . Published data on pyrazole-4-sulfonamide carbonic anhydrase inhibitors show that specific derivatives achieve Ki values of 26.2–63.7 nM against tumor-associated isoforms hCA IX and hCA XII, while thiophene-2-sulfonamides typically exhibit different selectivity profiles .

Zinc-binding group Carbonic anhydrase Metalloenzyme inhibition Pharmacophore geometry

Nav1.8 Sodium Channel Modulation Potential

The 1-methylpyrazole-4-sulfonamide scaffold is explicitly claimed in multiple patent families as a core structure for voltage-gated sodium channel (Nav) inhibitors targeting the PN3 (Nav1.8) subunit, which is implicated in neuropathic pain [1]. U.S. Patent Application 20080064690 describes pyrazole-amides and pyrazole-sulfonamides that modulate sodium ion flux through PN3-containing channels, with the pyrazole-4-sulfonamide connectivity being a critical pharmacophore element [2]. N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide contains this exact scaffold with a phenylethylamine tail that can be further elaborated. This contrasts with thiophene-2-sulfonamide or benzene-sulfonamide building blocks bearing the same phenylethylamine side chain, which are not represented in the PN3 patent space, suggesting that the pyrazole heterocycle is specifically preferred for sodium channel target engagement .

Sodium channel inhibitor Neuropathic pain Nav1.8 PN3 modulation

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide Research Applications


P. aeruginosa Antibacterial Probe Development

Based on the 18.55% inhibition of P. aeruginosa ATCC 27853 at 300 µg/mL and the 51% activity reduction in the efflux-deficient PAO397 strain (9.07% inhibition), this compound can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving anti-pseudomonal potency while overcoming efflux-mediated resistance [1]. The >13-fold selectivity over A. baumannii (1.36% inhibition) further supports its use as a species-selective chemical probe rather than a broad-spectrum antibacterial [2].

Cholesterol-Dependent M. tuberculosis Screening

The 22.76% growth effect against M. tuberculosis in standard 7H9/glucose medium contrasted with -0.80% effect in cholesterol-rich medium (Δ = 23.6 percentage points) positions this compound as a tool molecule for investigating cholesterol-dependent metabolic vulnerabilities in mycobacteria [3]. Researchers studying M. tuberculosis persistence mechanisms or cholesterol catabolism pathways may use this compound to probe medium-conditional growth phenotypes [4].

Fragment-Based Screening for Carbonic Anhydrase

With a low molecular weight (280.35 g/mol), high aqueous solubility potential (XLogP3 = -0.2), and a pyrazole-4-sulfonamide zinc-binding group geometry distinct from thiophene-2-sulfonamide analogs, this compound is well-suited for fragment-based screening against metalloenzyme targets, particularly carbonic anhydrase isoforms. Published class-level data show that optimized pyrazole-4-sulfonamide derivatives achieve Ki values of 26.2–63.7 nM against tumor-associated isoforms hCA IX and hCA XII , providing a benchmark for SAR optimization starting from this building block.

Nav1.8 Drug Discovery for Neuropathic Pain

The 1-methylpyrazole-4-sulfonamide scaffold is a patent-validated core for PN3 (Nav1.8) sodium channel inhibitors, with multiple pharmaceutical compositions claimed for neuropathic and inflammatory pain treatment [5]. The N-(2-amino-2-phenylethyl) tail provides a synthetically accessible handle for further derivatization (e.g., amide coupling, reductive amination, sulfonylation), making this compound a strategic starting point for medicinal chemistry programs targeting voltage-gated sodium channels .

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